

2-Ethoxy-2-oxoacetic acid basic properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Ethoxy-2-oxoacetic acid**

Cat. No.: **B031057**

[Get Quote](#)

An In-depth Technical Guide to **2-Ethoxy-2-oxoacetic Acid**

Introduction

2-Ethoxy-2-oxoacetic acid, also known by synonyms such as monoethyl oxalate and ethyl hydrogen oxalate, is an organic compound with the chemical formula C₄H₆O₄.^{[1][2]} It is the monoester of oxalic acid and ethanol. This compound serves as a versatile intermediate and building block in various fields, including organic synthesis, pharmaceutical development, and industrial chemistry.^{[2][3]} Its structure, featuring both a carboxylic acid and an ester functional group, imparts a unique reactivity that allows for its participation in a wide range of chemical transformations.^[2] This guide provides a comprehensive overview of its fundamental properties, synthesis, reactions, and relevant experimental procedures for researchers, scientists, and professionals in drug development.

Core Properties

The physical and chemical properties of **2-Ethoxy-2-oxoacetic acid** are summarized below. These characteristics are crucial for its handling, storage, and application in experimental settings.

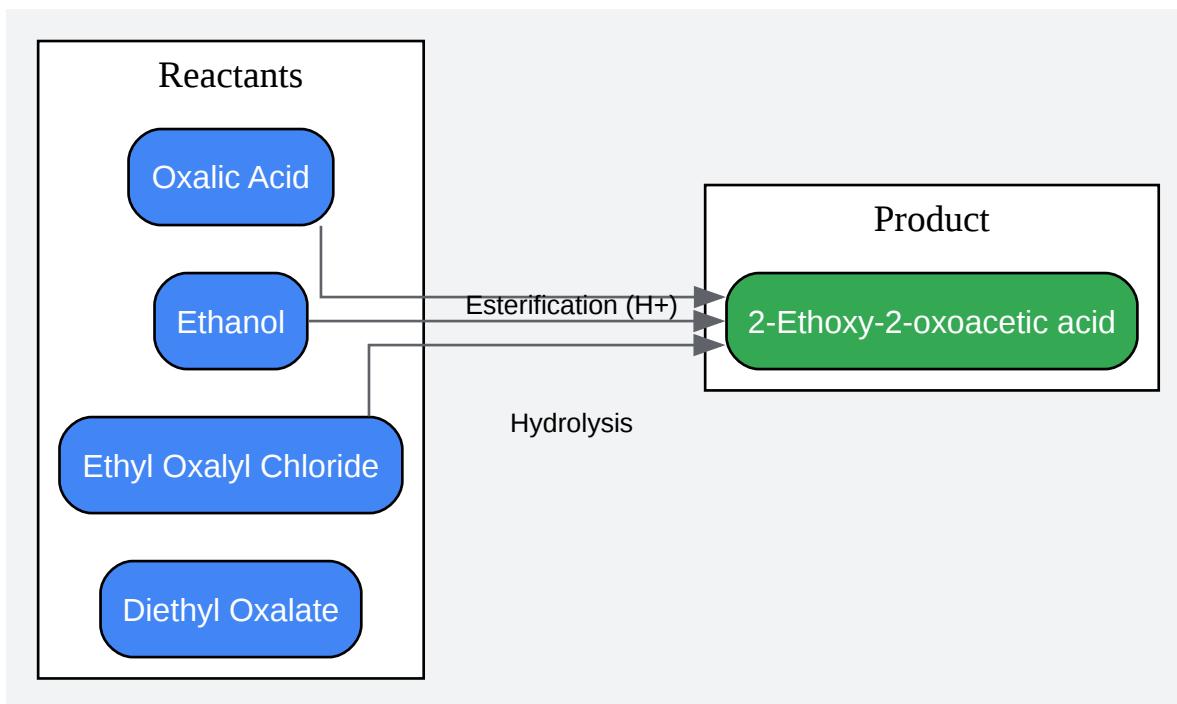
Physical and Chemical Data

Property	Value	Reference
CAS Number	617-37-8	[1] [2]
Molecular Formula	C ₄ H ₆ O ₄	[1] [2]
Molecular Weight	118.09 g/mol	[2] [4]
Appearance	Liquid	[1]
Boiling Point	204.7 ± 23.0 °C at 760 mmHg	[5] [6]
Melting Point	195 °C / 249 °C	[5]
Density	1.274 g/cm ³ / 1.3 ± 0.1 g/cm ³	[5] [6]
Flash Point	89.3 ± 16.1 °C	[5]
Solubility	Slightly soluble in water, with decomposition	[7]
Storage Temperature	-20°C	[8]
IUPAC Name	2-ethoxy-2-oxoacetic acid	[2] [5]
SMILES	CCOC(=O)C(=O)O	[2]

Safety and Handling

2-Ethoxy-2-oxoacetic acid is classified as a hazardous substance and requires careful handling. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and lab coats, should be worn at all times.[\[9\]](#)[\[10\]](#) Work should be conducted in a well-ventilated area or a fume hood.[\[9\]](#)

Hazard Class	GHS Pictogram	Signal Word	Hazard Statement	Precautionary Statement	Reference
Acute Toxicity / Corrosive	GHS06 (Toxic), GHS07 (Exclamation Point)	Danger / Warning	H302, H315, H319, H334, H335	P260, P261, P280, P301+P310, P305+P351+ P338, P405	[5][6][9]

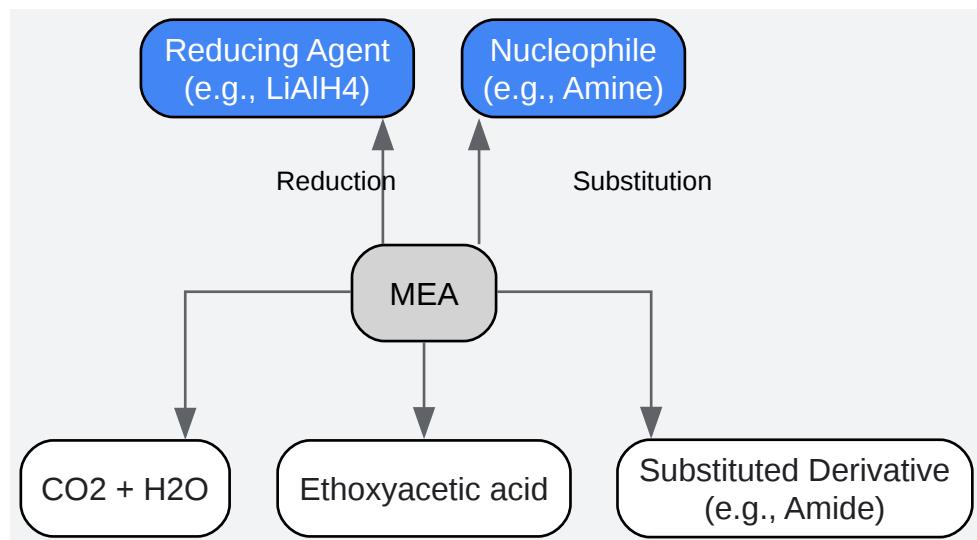

Synthesis and Chemical Reactions

2-Ethoxy-2-oxoacetic acid can be synthesized through several routes, most commonly involving the partial hydrolysis of diethyl oxalate. It participates in typical reactions of both carboxylic acids and esters.

Synthesis Pathways

The primary methods for synthesizing **2-Ethoxy-2-oxoacetic acid** are:

- Partial Hydrolysis of Diethyl Oxalate: This is a common laboratory and industrial method. The hydrolysis can be controlled to favor the formation of the monoester over complete hydrolysis to oxalic acid. The reaction can be catalyzed by an acid or a base.[11][12]
- Esterification of Oxalic Acid: The direct reaction of oxalic acid with one equivalent of ethanol, typically in the presence of a strong acid catalyst like sulfuric acid.[2]
- Reaction of Ethyl Oxalyl Chloride: The hydrolysis of ethyl oxalyl chloride provides a direct route to the desired product.[13]


[Click to download full resolution via product page](#)

Caption: Key synthesis routes for **2-Ethoxy-2-oxoacetic acid**.

Key Chemical Reactions

As a bifunctional molecule, **2-Ethoxy-2-oxoacetic acid** undergoes several important reactions:

- Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the molecule, typically leading to the formation of carbon dioxide and water.[2]
- Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can reduce the carboxylic acid and/or ester group, potentially yielding ethoxyacetic acid or other reduced products.[2]
- Nucleophilic Substitution: The ethoxy group can be displaced by various nucleophiles, leading to the formation of amides, other esters, or different acid derivatives.[2]

[Click to download full resolution via product page](#)

Caption: Major reaction pathways of **2-Ethoxy-2-oxoacetic acid**.

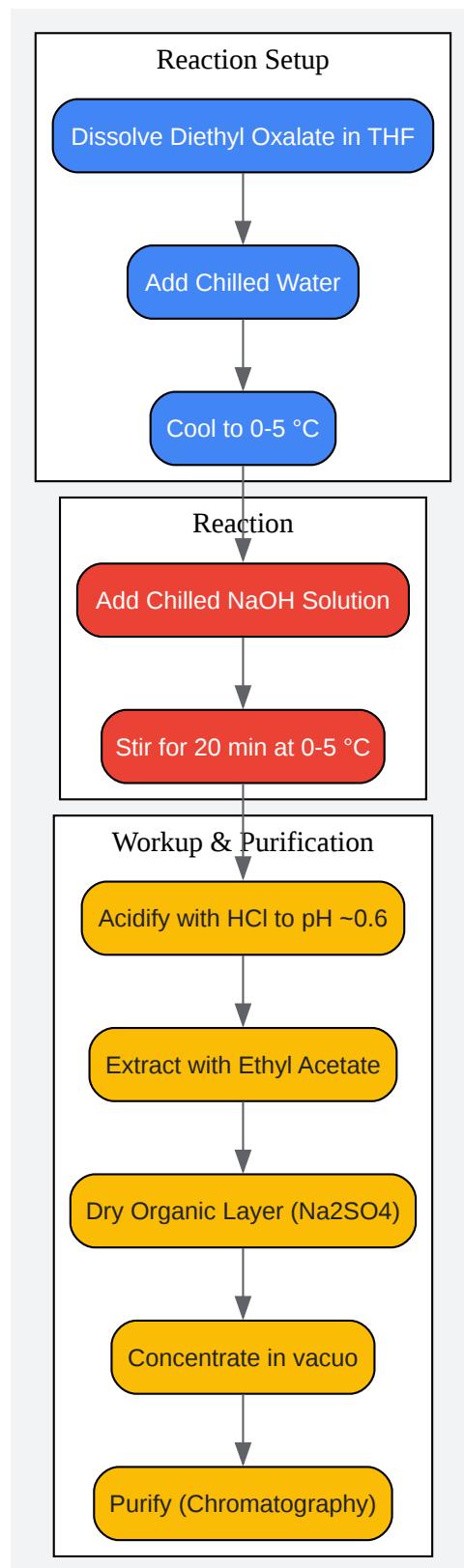
Experimental Protocols

Detailed methodologies are essential for the successful synthesis and application of **2-Ethoxy-2-oxoacetic acid**.

Protocol 1: Synthesis via Base-Catalyzed Monohydrolysis of Diethyl Oxalate

This protocol is adapted from a procedure for the selective monohydrolysis of dialkyl oxalates.

[12]


Materials:

- Diethyl oxalate (1.6 mmol, 0.228 g)
- Tetrahydrofuran (THF), anhydrous (1 mL)
- Deionized water, chilled
- Sodium hydroxide (NaOH), 0.25 M aqueous solution, chilled (6.5 mL)
- Hydrochloric acid (HCl), 2 M aqueous solution

- Ethyl acetate
- Anhydrous sodium sulfate (Na_2SO_4)
- Ice-water bath

Procedure:

- Dissolve diethyl oxalate (1.6 mmol) in 1 mL of THF in a reaction flask.
- Add 13 mL of chilled deionized water to the flask.
- Immerse the reaction flask in an ice-water bath to cool the mixture to 0–5 °C.
- Once the target temperature is reached, inject 6.5 mL of the chilled 0.25 M NaOH solution.
- Stir the reaction mixture vigorously for 20 minutes, maintaining the temperature at 0–5 °C.
- After 20 minutes, acidify the mixture to a pH of 0.5–0.7 by the dropwise addition of 2 M HCl.
- Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (4 x 15 mL).
- Combine the organic extracts and dry them over anhydrous Na_2SO_4 .
- Filter the solution to remove the drying agent and concentrate the filtrate in vacuo to yield the crude product.
- If necessary, purify the product further using column chromatography (eluent: hexane and ethyl acetate).

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of monoethyl oxalate.

Protocol 2: Industrial Synthesis via Reactive Distillation

This method is described for the continuous production of oxalic acid but is fundamentally based on the hydrolysis of diethyl oxalate, which proceeds through the **2-Ethoxy-2-oxoacetic acid** intermediate.[11][14]

Equipment:

- Reactive distillation column
- Heating kettle
- Crystallizer

Procedure:

- The reaction is carried out in a reactive distillation tower.
- The kettle at the base of the column is heated to the operating temperature of 100–110 °C under atmospheric pressure.[14]
- Diethyl oxalate and water are continuously fed into the upper part of the column at a weight ratio of 1:1.60 to 1:3.50.[14]
- The hydrolysis reaction occurs in the liquid phase on the trays of the column.
- The more volatile ethanol, a product of the hydrolysis, is continuously removed from the top of the column as a distillate along with some water.
- The aqueous solution containing the product is continuously withdrawn from the bottom of the column.
- By controlling residence time and conditions, the reaction can be optimized for the monoester intermediate before it fully hydrolyzes to oxalic acid.

Applications in Research and Drug Development

2-Ethoxy-2-oxoacetic acid is a valuable tool for chemists and pharmaceutical scientists.

- Pharmaceutical Intermediate: It serves as a crucial raw intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).^[3] Its bifunctional nature allows for the precise construction of intricate molecular frameworks.^[3]
- Organic Synthesis: It is a starting material for synthesizing a variety of heterocyclic compounds, such as pyrazoles, which have applications in medicinal chemistry and materials science.^[2]
- Biochemical Research: The compound can be used as a substrate to study the activity and kinetics of enzymes. For example, it is a known substrate for aldolase, an enzyme involved in carbohydrate metabolism.^[2] It is also used to investigate the metabolic pathways of oxalic acid in biological systems.^[2]
- Polymer Chemistry: The related compound, ethyl glyoxylate, can undergo anionic polymerization to create poly(ethyl glyoxylate)s (PEtGs) with controlled molecular weights, a process of interest in materials science.^[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Ethoxy-2-oxoacetic acid | CymitQuimica [cymitquimica.com]
- 2. Buy 2-Ethoxy-2-oxoacetic acid | 617-37-8 [smolecule.com]
- 3. nbino.com [nbino.com]
- 4. 2-Ethoxy-2-Oxoacetic Acid - Protheragen [protheragen.ai]
- 5. americanelements.com [americanelements.com]
- 6. Ethoxy(oxo)acetic acid | CAS#:617-37-8 | Chemsoc [chemsoc.com]
- 7. benchchem.com [benchchem.com]
- 8. chemscene.com [chemscene.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. angenechemical.com [angenechemical.com]
- 11. benchchem.com [benchchem.com]
- 12. Efficient and practical synthesis of monoalkyl oxalates under green conditions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04419F [pubs.rsc.org]
- 13. CAS 4755-77-5: Ethyl oxalyl chloride | CymitQuimica [cymitquimica.com]
- 14. CN1263082A - Method for preparing oxalic acid by using diethyl oxalate - Google Patents [patents.google.com]
- To cite this document: BenchChem. [2-Ethoxy-2-oxoacetic acid basic properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b031057#2-ethoxy-2-oxoacetic-acid-basic-properties\]](https://www.benchchem.com/product/b031057#2-ethoxy-2-oxoacetic-acid-basic-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com